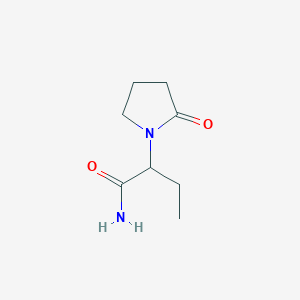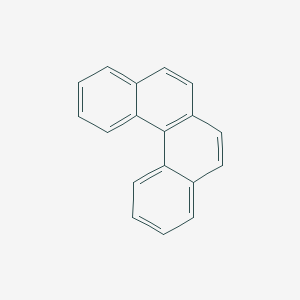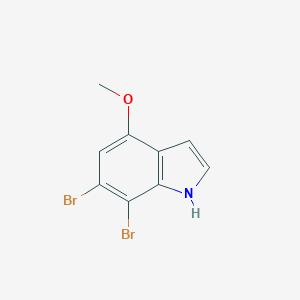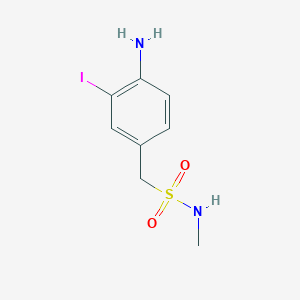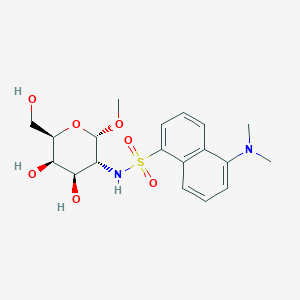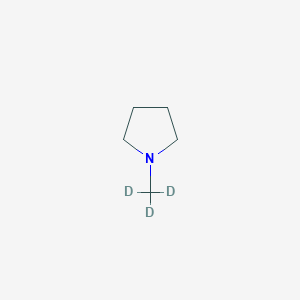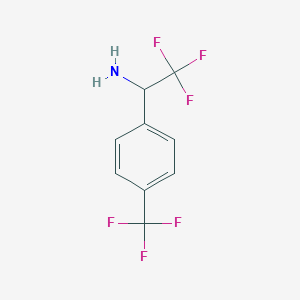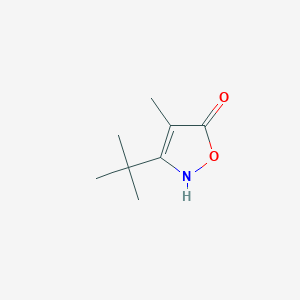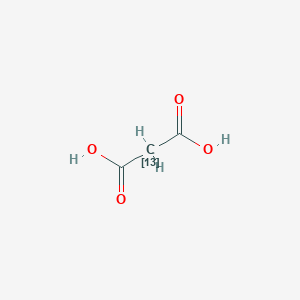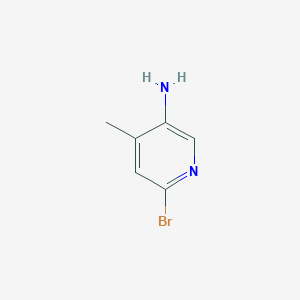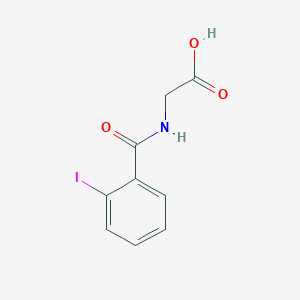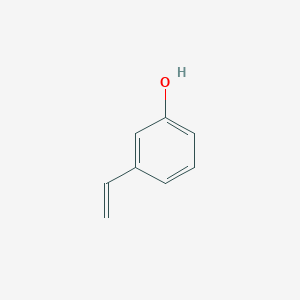![molecular formula C11H21NO2 B127278 [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester CAS No. 158807-44-4](/img/structure/B127278.png)
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, also known as VBC, is a chemical compound used in scientific research. It is a versatile molecule that has been used in a variety of studies due to its unique properties. In
Mécanisme D'action
The mechanism of action of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves its ability to bind to specific receptors in the body. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to bind to GABA receptors, which are responsible for regulating the activity of neurons in the brain. By modulating the activity of these receptors, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester can affect the behavior of cells in the body.
Effets Biochimiques Et Physiologiques
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as modulate the activity of GABA receptors in the brain. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have anti-inflammatory properties, making it a potential candidate for developing drugs to treat inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its high yield synthesis method. This makes it an efficient method for producing large quantities of the compound for use in experiments. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for specific receptors in the body, making it a useful tool for studying the effects of receptor modulation.
One limitation of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its potential toxicity. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have low toxicity in animal studies, its effects on human cells are not well understood. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a short half-life in the body, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester. One direction is to explore its potential as a cancer treatment. Further studies are needed to determine the efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in treating different types of cancer.
Another future direction is to explore the effects of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester on other receptors in the body. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for GABA receptors, its effects on other receptors are not well understood.
Finally, future research may explore the potential of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester for developing drugs to treat neurological and inflammatory diseases. Further studies are needed to determine the safety and efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in these applications.
Conclusion
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, or [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, is a versatile compound that has been used in a variety of scientific research studies. Its unique properties make it a potential candidate for developing drugs to treat cancer, neurological disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research may reveal new applications for this compound.
Méthodes De Synthèse
The synthesis of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves the reaction of tert-butyl carbamate and vinyl Grignard reagent. The reaction proceeds at room temperature and is complete within 24 hours. The resulting product is a white solid that is purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester.
Applications De Recherche Scientifique
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been used in a variety of scientific research studies. One application is in the field of cancer research. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for developing cancer treatments.
Another application of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester is in the field of neuroscience. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for developing drugs to treat anxiety and other neurological disorders.
Propriétés
Numéro CAS |
158807-44-4 |
|---|---|
Nom du produit |
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester |
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h7,9H,2,6,8H2,1,3-5H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
FTTANWBTDLVFOG-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@H](C=C)NC(=O)OC(C)(C)C |
SMILES |
CCCC(C=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCC(C=C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-ethenylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



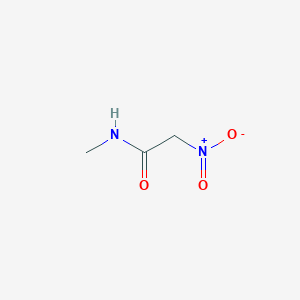
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
